molecular formula C4H3ClO2S2 B13107067 2-Chlorothiophene-3-sulfinicacid

2-Chlorothiophene-3-sulfinicacid

Cat. No.: B13107067
M. Wt: 182.7 g/mol
InChI Key: HBKOYIYTWVIXTD-UHFFFAOYSA-N
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Description

2-Chlorothiophene-3-sulfinicacid is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a chlorine atom at the 2-position and a sulfinic acid group at the 3-position makes this compound unique and of interest in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorothiophene-3-sulfinicacid can be achieved through several methods. One common approach involves the chlorination of thiophene followed by sulfonation. The reaction typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the 2-position. Subsequent sulfonation can be carried out using sulfur trioxide or oleum to introduce the sulfinic acid group at the 3-position .

Industrial Production Methods

Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions allows for efficient large-scale synthesis. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chlorothiophene-3-sulfinicacid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

Scientific Research Applications

2-Chlorothiophene-3-sulfinicacid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chlorothiophene-3-sulfinicacid involves its interaction with various molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in various biochemical reactions. The chlorine atom at the 2-position can also influence the compound’s reactivity and interaction with biological molecules. These interactions can lead to the modulation of specific pathways, contributing to the compound’s biological activities .

Comparison with Similar Compounds

Similar Compounds

    2-Chlorothiophene: Lacks the sulfinic acid group, making it less reactive in certain chemical reactions.

    3-Chlorothiophene-2-sulfinicacid: Similar structure but with different positional isomerism, leading to variations in reactivity and applications.

    Thiophene-2-sulfinicacid:

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C4H3ClO2S2

Molecular Weight

182.7 g/mol

IUPAC Name

2-chlorothiophene-3-sulfinic acid

InChI

InChI=1S/C4H3ClO2S2/c5-4-3(9(6)7)1-2-8-4/h1-2H,(H,6,7)

InChI Key

HBKOYIYTWVIXTD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1S(=O)O)Cl

Origin of Product

United States

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